N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is 342.12157168 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxic activities against various cancer cell lines. These compounds, including N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide derivatives, demonstrated potent cytotoxicity, with some having IC(50) values less than 10 nM, highlighting their potential in cancer therapy applications Deady et al., 2003.
Efficient Synthesis Techniques
Yermolayev et al. (2008) described an efficient synthesis method for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, highlighting the potential for creating analogues of well-known pharmaceuticals. This research underscores the versatility of these compounds in drug development processes Yermolayev et al., 2008.
Design and Structural Studies of Helical Oligoamides
Jiang et al. (2003) focused on the design, synthesis, and structural analysis of helical, quinoline-derived oligoamide foldamers. This research provides insights into the molecular design principles that could be applied in the development of novel materials or drugs Jiang et al., 2003.
Crystal Structure and DFT Studies
Polo-Cuadrado et al. (2021) detailed the crystal structure and theoretical analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, providing foundational knowledge for understanding the molecular interactions and properties of similar carboxamide compounds Polo-Cuadrado et al., 2021.
Polymerization and Material Applications
Baek et al. (2003) explored the polymerization of quinoxaline-containing monomers, leading to hyperbranched aromatic polyamides with potential applications in high-temperature resin systems. This study showcases the utility of quinoxaline derivatives in developing new materials with enhanced thermal properties Baek et al., 2003.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-10-6-7-14(16(8-10)25-2)20-18(23)12-9-11-13(19-17(12)22)4-3-5-15(11)21/h6-9H,3-5H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIKQZGKKDYOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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